Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate (CAS: 1956331-40-0) is a heterocyclic compound featuring a fused pyrido[3,2-d]pyrimidine core with two chlorine substituents at positions 2 and 4 and a methyl ester group at position 4. This structure confers electrophilic reactivity, making it a valuable intermediate in medicinal chemistry for further functionalization, such as nucleophilic substitution or cross-coupling reactions . Analytical characterization typically involves IR, NMR, and elemental analysis .
Properties
IUPAC Name |
methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c1-16-8(15)5-3-2-4-6(12-5)7(10)14-9(11)13-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHMVURGKXWUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a suitable pyridine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Ester hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrido[3,2-d]pyrimidine derivatives.
Ester hydrolysis: 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylic acid.
Oxidation and reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
Scientific Research Applications
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Variations
The pyrido[3,2-d]pyrimidine scaffold differs from other fused heterocycles in terms of ring size and heteroatom arrangement:
- Pyrrolo[2,3-d]pyrimidines (e.g., methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, CAS: 1192711-71-9): Feature a five-membered pyrrole ring fused to pyrimidine, leading to distinct electronic properties and reduced steric hindrance compared to six-membered pyrido systems. This may enhance solubility but reduce thermal stability .
- Thiazolo[3,2-a]pyrimidines (e.g., the compound in ): Incorporate a thiazole ring, introducing sulfur-based polarity and conformational rigidity. X-ray crystallography reveals planar geometries stabilized by intramolecular hydrogen bonds, contrasting with the pyrido core’s flexibility .
Substituent Effects
Substituents critically influence reactivity and applications:
- Chlorine vs. Iodine : The dichloro groups in the target compound enhance electrophilicity at positions 2 and 4, favoring nucleophilic substitution. In contrast, iodo analogs (e.g., 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine) exhibit higher reactivity in cross-coupling reactions due to iodine’s polarizability .
- Ester Groups : The methyl ester at position 6 in the target compound facilitates hydrolysis to carboxylic acids for further derivatization, a feature shared with analogs like compound 22a () .
Physical Properties
Melting points and spectral data vary with structure:
Biological Activity
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological significance, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the class of pyridopyrimidine derivatives. The compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine has been reported to yield such compounds with potential pharmacological properties .
Antimicrobial Activity
Research indicates that derivatives of pyridopyrimidines exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In particular, it has shown activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyridopyrimidine derivatives. This compound has demonstrated selective cytotoxicity against cancer cell lines through mechanisms that may involve the inhibition of key enzymes involved in tumor growth .
Enzyme Inhibition
The compound has been identified as a selective inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition is significant for developing treatments for conditions like cancer and type 2 diabetes .
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyridopyrimidine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest its potential as a lead compound for developing new antibiotics .
Case Study: Antitumor Activity
A recent investigation into the antitumor activity of this compound revealed that it induced apoptosis in human breast cancer cell lines (MCF-7). The compound was shown to activate caspase pathways leading to programmed cell death at concentrations as low as 10 µM .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended methods for determining the crystal structure of Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining precise molecular geometry. Key steps include:
- Data Collection : Use a Bruker SMART APEX CCD detector with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination, followed by full-matrix least-squares refinement using SHELXL .
- Validation : Monitor R-factor convergence (target < 0.07) and ensure data-to-parameter ratios > 15:1 to avoid overfitting .
Advanced: How do the positions of chlorine substituents influence reactivity in nucleophilic substitution compared to mono-chlorinated analogs?
Answer:
The 2,4-dichloro configuration creates two distinct reactive sites:
- C2 Chlorine : More electrophilic due to conjugation with the pyrimidine ring, favoring SNAr with amines or thiols.
- C4 Chlorine : Steric hindrance from the fused pyrido ring reduces reactivity, requiring harsher conditions (e.g., DMF, 100°C) .
Comparative studies show 2,4-dichloro derivatives exhibit 3–5× faster substitution at C2 than mono-chlorinated analogs (e.g., 4-chloro derivatives) due to enhanced electron withdrawal .
Basic: What synthetic routes are employed to synthesize this compound?
Answer:
A typical multi-step approach involves:
Core Formation : Cyclocondensation of 3-aminopyridine-2-carboxylate with dichloroacetamide under reflux in acetic acid.
Chlorination : Treatment with POCl₃/PCl₅ at 110°C for 4–6 hours to introduce 2,4-dichloro groups.
Esterification : Methanolysis of the intermediate acid chloride using catalytic H₂SO₄ .
Yields range from 45–60%, with purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How are crystallographic challenges (e.g., thermal motion) addressed during refinement?
Answer:
For disordered regions or high thermal motion:
- Disorder Modeling : Split atoms into multiple positions with occupancy factors summing to 1.
- Restraints : Apply SIMU/DELU restraints in SHELXL to stabilize anisotropic displacement parameters .
- Validation : Use PLATON’s ADDSYM to check for missed symmetry and R1 discrepancy analysis to resolve bond-length outliers (>0.02 Å) .
Basic: How can NMR/IR confirm the ester functional group?
Answer:
- ¹H NMR : Look for the methyl ester singlet at δ 3.8–4.0 ppm (integration: 3H).
- ¹³C NMR : Ester carbonyl appears at δ 165–170 ppm.
- IR : Strong C=O stretch at 1720–1740 cm⁻¹ and C-O ester vibration at 1250–1280 cm⁻¹ .
Advanced: What intermolecular interactions stabilize the crystal lattice?
Answer:
- Hydrogen Bonding : The ester carbonyl (O) acts as an acceptor for N-H donors from adjacent pyrimidine rings (d = 2.8–3.0 Å, ∠ ≈ 160°) .
- π-π Stacking : Parallel-displaced stacking between pyrido[3,2-d]pyrimidine rings (centroid distance ≈ 3.6 Å) enhances lattice stability .
These interactions reduce solubility in nonpolar solvents (e.g., logP = 2.1 in octanol/water) .
Basic: How is the methyl ester hydrolyzed to the carboxylic acid?
Answer:
- Conditions : Reflux in 6M HCl/THF (1:1 v/v) at 80°C for 12 hours.
- Monitoring : Track ester depletion via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
- Yield : 75–85% after recrystallization from ethanol/water .
Advanced: How do chlorine atoms affect electronic structure and cross-coupling?
Answer:
- Electron Withdrawal : Cl atoms lower the LUMO energy by 1.2 eV (DFT calculations), facilitating oxidative addition in Pd-catalyzed couplings.
- Suzuki-Miyaura : C2-Cl reacts preferentially with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C), yielding biaryl products with >90% regioselectivity .
Basic: What techniques ensure compound purity and stability?
Answer:
- Purity : Reverse-phase HPLC (C18 column, 254 nm UV detection).
- Stability : Store under argon at –20°C; avoid prolonged exposure to light (degradation <5% over 6 months) .
Advanced: How to resolve contradictory crystallographic data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
